molecular formula C23H24N2O5 B2912348 Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1358310-17-4

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

Cat. No.: B2912348
CAS No.: 1358310-17-4
M. Wt: 408.454
InChI Key: FUXARKBSEWGBLR-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce various hydroquinoline derivatives .

Scientific Research Applications

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carbamoyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 6-methoxy-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-14(2)15-5-7-16(8-6-15)24-22(26)13-30-21-12-20(23(27)29-4)25-19-10-9-17(28-3)11-18(19)21/h5-12,14H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXARKBSEWGBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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